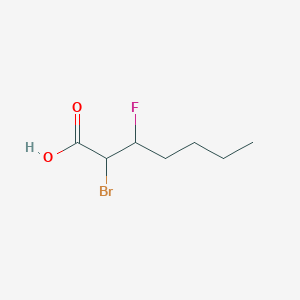
2-Bromo-3-fluoroheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoroheptanoic acid is an organic compound belonging to the class of carboxylic acids It features a seven-carbon heptanoic acid backbone with bromine and fluorine substituents at the second and third positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroheptanoic acid typically involves the halogenation of heptanoic acid derivatives. One common method includes the bromination of 3-fluoroheptanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-fluoroheptanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of 3-fluoroheptanoic acid derivatives.
Oxidation: Formation of 2-bromo-3-fluoroheptanal or 2-bromo-3-fluoroheptanone.
Reduction: Formation of 2-bromo-3-fluoroheptanol or 2-bromo-3-fluoroheptane.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoroheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoroheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
2-Bromo-3-fluorobenzoic acid: Similar structure but with a benzene ring instead of a heptanoic acid backbone.
3-Bromo-2-fluoroheptanoic acid: Similar structure but with the positions of bromine and fluorine atoms swapped.
2-Chloro-3-fluoroheptanoic acid: Similar structure but with chlorine instead of bromine.
Uniqueness: 2-Bromo-3-fluoroheptanoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties
Propiedades
Número CAS |
50884-99-6 |
|---|---|
Fórmula molecular |
C7H12BrFO2 |
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
2-bromo-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H12BrFO2/c1-2-3-4-5(9)6(8)7(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
GEUIFMNSIGPEEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



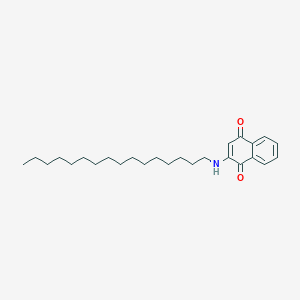
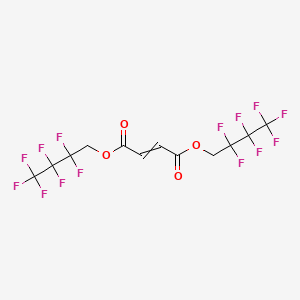
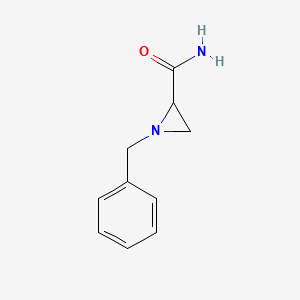
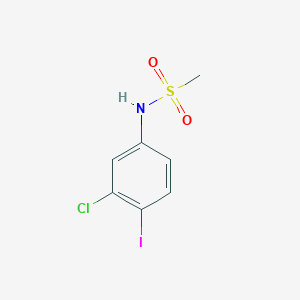

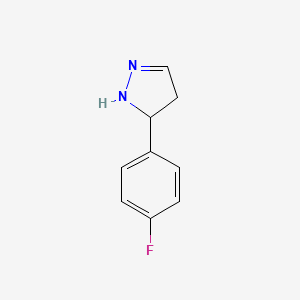
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)
![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
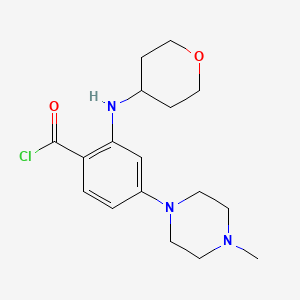
![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

